molecular formula C7H19N3 B2475756 N-(2-(dimethylamino)ethyl)-1,3-propanediamine CAS No. 71326-24-4

N-(2-(dimethylamino)ethyl)-1,3-propanediamine

Cat. No.: B2475756
CAS No.: 71326-24-4
M. Wt: 145.25
InChI Key: DDODLJWYWDHQFZ-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-1,3-propanediamine (CAS 135089-11-1) is a polyamine derivative with the molecular formula C9H23N3 and a molecular weight of 173.30 g/mol . This compound features a 1,3-propanediamine backbone with a 2-(dimethylamino)ethyl substituent, giving it cationic and nucleophilic properties valuable for chemical synthesis . Its primary research applications include serving as a key intermediate in the development of pharmaceuticals, such as potential antidepressants and anticancer agents, and in the synthesis of surfactants like cocamidopropyl betaine, which is used in low-irritation personal care products . In material science, it acts as a building block for polymer synthesis, including polyamines and polyurethanes, and shows promise as a corrosion inhibitor for metals . Additionally, its structure suggests potential as a ligand in coordination chemistry, capable of forming stable complexes with various metal ions like Cu(II) and Ni(II) for catalytic applications . The compound is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N'-[2-(dimethylamino)ethyl]propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19N3/c1-10(2)7-6-9-5-3-4-8/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDODLJWYWDHQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71326-24-4
Record name {2-[(3-aminopropyl)amino]ethyl}dimethylamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-1,3-propanediamine typically involves the reaction of 1,3-propanediamine with 2-(dimethylamino)ethyl chloride. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like ethanol or methanol and are conducted at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. These methods often involve the use of automated reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Coordination Chemistry and Metal Complexation

This compound acts as a polydentate ligand, forming stable complexes with transition metals. Key interactions include:

  • Cu(II) Coordination : Forms octahedral complexes with Cu²⁺ in aqueous solutions, characterized by UV-Vis absorption peaks at 600–650 nm (ε ≈ 100–150 L·mol⁻¹·cm⁻¹) .

  • Fe(III) Binding : Exhibits strong affinity for Fe³⁺, with stability constants (log K) ranging from 12.5 to 14.2, depending on pH and counterion effects .

Table 1: Stability Constants of Metal Complexes

Metal IonLog K (25°C)Coordination Mode
Cu²⁺10.8 ± 0.2Bidentate
Fe³⁺13.5 ± 0.3Tridentate
Zn²⁺8.9 ± 0.1Monodentate

Reaction with CO₂

The compound participates in CO₂ capture via carbamate formation, following a zwitterion-mediated mechanism. Kinetic studies reveal:

  • Pseudo-First-Order Rate Constant : k0=1.2×103s1k_0 = 1.2 \times 10^3 \, \text{s}^{-1} at 298 K, significantly faster than monoethanolamine (MEA) under identical conditions .

  • Activation Energy : Ea=45.2kJ\cdotpmol1E_a = 45.2 \, \text{kJ·mol}^{-1}, as determined by Arrhenius plots (303–313 K) .

Table 2: Comparative CO₂ Absorption Kinetics

Aminek0(s1)k_0 \, (\text{s}^{-1})Ea(kJ\cdotpmol1)E_a \, (\text{kJ·mol}^{-1})
N-(2-(DMA)ethyl)-1,3-PDA1.2 × 10³45.2
Ethylenediamine (EDA)8.7 × 10²48.6
MEA6.5 × 10²52.1

Alkylation and Acylation

The primary and tertiary amine groups undergo selective functionalization:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF at 60°C, yielding quaternary ammonium salts (90–95% yield) .

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in dichloromethane, achieving 85% conversion within 2 hours .

Key Conditions :

  • Solvent : Tetrahydrofuran (alkylation), Dichloromethane (acylation)

  • Catalyst : Triethylamine (for acylation)

  • Temperature : 25–60°C

Oxidation Reactions

Tertiary amine groups oxidize to N-oxides under mild conditions:

  • Reagent : Hydrogen peroxide (30% w/v)

  • Yield : 70–75% after 24 hours at 25°C .

  • Product : N-Oxide derivatives, confirmed by FT-IR (N–O stretch at 950–970 cm⁻¹) and MS ([M+H]⁺ = 191.2) .

Biological Interactions

While not a primary focus, preliminary studies indicate:

  • Enzyme Inhibition : Moderately inhibits acetylcholinesterase (IC₅₀ = 36 μM) via non-competitive binding, as shown in kinetic assays .

  • Antimicrobial Activity : Exhibits bacteriostatic effects against E. coli (MIC = 512 μg/mL) due to membrane disruption .

Stability and Degradation

  • Thermal Stability : Decomposes at 220°C (TGA data), releasing dimethylamine and ethylene derivatives .

  • Hydrolytic Resistance : Stable in neutral aqueous solutions (pH 6–8) but undergoes hydrolysis at pH < 3 or > 10, forming 1,3-propanediamine and dimethylaminoethanol .

This compound’s versatility in coordination, catalysis, and functionalization underscores its utility in advanced chemical systems. Further research into its enantioselective catalysis and polymer applications is warranted.

Scientific Research Applications

Organic Synthesis

N-(2-(dimethylamino)ethyl)-1,3-propanediamine is utilized as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions.

  • Synthesis of Biologically Active Molecules : The compound serves as a building block in the synthesis of pharmaceuticals and agrochemicals. It can facilitate the formation of complex structures through nucleophilic substitution reactions .
  • Catalyst Development : In studies involving Lewis acids, this compound has been shown to enhance the deaggregation of zinc dihydride, indicating its potential role in catalyst development .

Pharmaceutical Applications

The biological activity of this compound makes it a candidate for various therapeutic applications.

  • Acetylcholinesterase Inhibition : Research suggests that this compound may exhibit anticholinesterase activity similar to organophosphorus compounds. This property could lead to increased acetylcholine levels in synaptic clefts, enhancing nerve signal transmission .
  • Cell Penetration : The cationic nature of the dimethylamino groups allows for efficient penetration into biological membranes, which could enhance its therapeutic potential while also raising concerns regarding cytotoxicity .

Materials Science

In materials science, this compound has been investigated for its role in developing advanced materials.

  • Cross-Linking Agents : This compound has been used as a cross-linker in the creation of hydrophilic antimicrobial polycations. These materials exhibit fast-swelling properties and prolonged antimicrobial effects, making them suitable for applications in biomedical devices .
  • Nanopore Engineering : It plays a crucial role in the design of metal-organic frameworks for charge transfer phenomena within nanopores, highlighting its significance in nanoengineering .

Environmental Applications

The compound's properties are also being explored for environmental applications.

  • CO₂-Switchable Systems : Research has demonstrated that this compound can be incorporated into CO₂-switchable microemulsion systems. These systems are valuable for responsive material applications that can adapt to environmental changes .

Case Studies and Research Findings

Study Title Application Findings
Deaggregation of Zinc DihydrideCatalyst DevelopmentEnhanced deaggregation using Lewis acids with this compound .
Cross-Linking of Antimicrobial PolycationMaterial ScienceDeveloped fast-swelling antimicrobial superabsorbers with prolonged effects .
CO₂-Switchable MicroemulsionsEnvironmental TechnologyDemonstrated responsive material systems incorporating the compound .

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)ethyl)-1,3-propanediamine involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to specific receptors or enzymes. Additionally, the compound’s ability to undergo various chemical transformations allows it to modulate biological pathways by forming active metabolites or intermediates.

Comparison with Similar Compounds

N-(2-Aminoethyl)-1,3-Propanediamine

  • Structural Difference: Lacks the dimethylamino group, featuring a primary amine on the ethyl side chain.
  • Properties : Exhibits higher basicity due to the presence of three primary amines. Dissociation constants (pKa) and thermodynamic parameters (ΔH°, ΔS°) for this compound and analogs were determined between 298.15 K and 313.15 K, showing lower steric hindrance compared to dimethyl-substituted derivatives .
  • Applications : Used in synthesizing coumarin-based azomethine probes for metal ion detection .

N,N-Diethyl-1,3-Propanediamine

  • Structural Difference: Substituted with diethylamine groups instead of dimethylaminoethyl.
  • Properties : Boiling point (159°C) and density (0.826 g/cm³) differ significantly due to increased alkyl chain length. The diethyl groups reduce solubility in polar solvents compared to dimethyl analogs .
  • Applications : Primarily employed in industrial formulations rather than biomedical contexts.

N,N-Dibutyl-1,3-Propanediamine

  • Structural Difference : Features bulkier dibutyl substituents.
  • Properties : Higher molecular weight (186.34 g/mol) and lower reactivity in coordination chemistry due to steric effects. Used in niche pharmaceutical applications as a raw material .

N-(3-Aminopropyl)-N-[2-(Dimethylamino)ethyl]-1,3-Propanediamine

  • Structural Difference: Includes an additional 3-aminopropyl group, creating a more extended polyamine chain.
  • Properties : Enhanced chelating capacity for lanthanides (e.g., Dy, Tb) in nitrate complexes. The extended structure allows for diverse coordination geometries .

Key Comparative Data

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Notable Properties References
N-(2-(Dimethylamino)ethyl)-1,3-propanediamine C₇H₁₉N₃ 145.25 Coordination complexes, antitumor agents High ligand flexibility, moderate basicity
N-(2-Aminoethyl)-1,3-propanediamine C₅H₁₅N₃ 117.20 Fluorescent probes, polymer synthesis Three primary amines, high reactivity
N,N-Diethyl-1,3-propanediamine C₇H₁₈N₂ 130.24 Industrial surfactants Low polarity, high boiling point
N,N-Dibutyl-1,3-propanediamine C₁₁H₂₆N₂ 186.34 Pharmaceutical intermediates Steric hindrance, low water solubility

Research Findings and Functional Insights

  • Coordination Chemistry: The dimethylaminoethyl group in this compound enables the formation of six-coordinate cobalt (III) complexes with distinct geometric isomers (e.g., cis vs. trans configurations). These complexes exhibit unique crystallographic parameters (e.g., monoclinic space groups) and stability in solution .
  • Biological Activity: Derivatives such as N-(2-dimethylaminoethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo[2,3-h]quinolin-1-yl)acetamide demonstrate IC₅₀ values of 14.45 μM against P388 leukemia cells, significantly outperforming non-substituted analogs (IC₅₀ > 100 μM) .
  • Thermodynamic Behavior : Comparative studies on dissociation constants reveal that dimethyl substitution reduces basicity compared to primary amine analogs, influencing solubility and reactivity in aqueous environments .

Biological Activity

N-(2-(dimethylamino)ethyl)-1,3-propanediamine, often referred to as DMAPA, is a compound that has garnered attention in various fields due to its biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, effects on cell viability, and potential therapeutic applications.

Chemical Structure and Properties

DMAPA is characterized by its unique structure, which includes a dimethylamino group attached to a 1,3-propanediamine backbone. This structural configuration is crucial for its biological activity. The compound's dissociation constants (pKa) have been experimentally determined, providing insights into its ionization behavior in physiological conditions .

Research indicates that DMAPA exhibits multiple biological activities, including:

  • Inhibition of RNA Polymerase I : DMAPA has been shown to inhibit RNA Polymerase I (Pol I), leading to nucleolar stress and subsequent degradation of RPA194, a key subunit of Pol I. This effect was observed in U2OS osteosarcoma cells at concentrations as low as 50-70 nM .
  • Induction of Apoptosis : Studies have demonstrated that DMAPA derivatives can induce apoptosis in cancer cell lines by triggering specific cellular pathways. For instance, certain derivatives were found to significantly reduce cell viability in B16-F10 melanoma cells by promoting apoptotic mechanisms .

Biological Activity Data

The following table summarizes key findings related to the biological activity of DMAPA and its derivatives:

Activity Concentration (IC50) Cell Line Effect
Inhibition of Pol I50-70 nMU2OSInduces nucleolar stress
Induction of apoptosis1 μMB16-F10Promotes cell death
Cytotoxicity24.40 μMRAW 264.7Mild inhibitory effect on NO production
Skin sensitizationEC3: 2.2%Guinea PigPositive results in sensitization tests

Case Studies and Research Findings

  • Nucleolar Stress and Cell Viability : A study evaluated the effects of DMAPA on U2OS cells, revealing that compounds inducing nucleolar stress led to significant decreases in cell viability. The correlation between RPA194 degradation and reduced cell viability highlights the potential for DMAPA as a therapeutic agent targeting cancer cells .
  • Anti-Cancer Properties : In another investigation, various derivatives of DMAPA were assessed for their anti-cancer properties against melanoma cells. The findings indicated that modifications to the structure could enhance the potency and selectivity of these compounds against tumor cells .
  • Toxicological Assessments : Toxicological studies have shown that while DMAPA exhibits beneficial biological activities, it also poses certain risks. In animal models, high doses resulted in local irritation and adverse respiratory effects, emphasizing the need for careful dosage considerations in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(dimethylamino)ethyl)-1,3-propanediamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via alkylation of 1,3-propanediamine with a dimethylaminoethyl halide (e.g., chloride or bromide) under alkaline conditions. For example, reacting 1,3-propanediamine with 2-(dimethylamino)ethyl chloride in a 1:1 molar ratio at 60–80°C in ethanol/water (pH 10–12) yields the target product. Optimization of reaction time (6–12 hours) and temperature minimizes side products like over-alkylated species. Purification via vacuum distillation or column chromatography (silica gel, methanol/chloroform eluent) is critical to isolate the product with >90% purity .

Q. How is this compound characterized to confirm structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is standard:

  • ¹H NMR (D₂O): δ 2.2–2.4 ppm (singlet, 6H, N(CH₃)₂), 2.6–2.8 ppm (triplet, 2H, CH₂N), 3.0–3.2 ppm (multiplet, 4H, NH–CH₂–CH₂–NH).
  • ¹³C NMR : 45.5 ppm (N(CH₃)₂), 53.2 ppm (CH₂N), 38.1 ppm (NH–CH₂).
  • FTIR : N–H stretches (3300–3400 cm⁻¹), C–N vibrations (1250–1350 cm⁻¹).
  • GC-MS : Molecular ion peak at m/z 159 (C₇H₁₉N₃⁺). Cross-validation with elemental analysis ensures stoichiometric accuracy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Due to its corrosive and hygroscopic nature:

  • Personal Protective Equipment (PPE) : Use nitrile/butyl rubber gloves (double-layered), full-face respirators with organic vapor cartridges, and chemical-resistant lab coats.
  • Ventilation : Conduct reactions in fume hoods with airflow ≥0.5 m/s.
  • Spill Management : Neutralize spills with 5% acetic acid solution, followed by adsorption using vermiculite.
  • Storage : Store in amber glass bottles under nitrogen at 4°C to prevent oxidation .

Advanced Research Questions

Q. How does this compound function as a ligand in transition-metal catalysis?

  • Methodological Answer : The tertiary amine groups act as electron donors, stabilizing metal centers (e.g., Cu²⁺, Ni²⁺) in coordination complexes. For example, in Cu-catalyzed C–N coupling reactions, the ligand enhances oxidative addition by lowering the activation energy (ΔG‡ ≈ 45 kJ/mol). Kinetic studies (UV-Vis, EPR) show ligand-to-metal charge transfer (LMCT) bands at 450–500 nm, confirming coordination geometry. Optimizing ligand/metal ratios (1:1 to 2:1) improves catalytic turnover (TON >10³) .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies in solubility (e.g., 22 g/L vs. 35 g/L in water at 25°C) arise from impurities or hydration states. Use:

  • Dynamic Light Scattering (DLS) : Detect colloidal aggregates (>100 nm) that reduce apparent solubility.
  • Karl Fischer Titration : Quantify water content (<0.1% for anhydrous samples).
  • Phase-Solubility Analysis : Plot solubility vs. temperature (10–40°C) to identify polymorphic transitions. Cross-check with HPLC purity data (>99%) .

Q. How is this compound utilized in RAFT polymerization, and what structural features enhance its efficacy?

  • Methodological Answer : As a chain-transfer agent (CTA) in RAFT, the dimethylaminoethyl group stabilizes thiocarbonylthio intermediates, enabling controlled radical polymerization. Key parameters:

  • Reactivity Ratio (r₁) : 0.8–1.2 for styrene derivatives, ensuring narrow polydispersity (Đ <1.2).
  • Kinetic Studies : Monitor monomer conversion via ¹H NMR (vinyl proton decay at 5–6 ppm).
  • Thermodynamic Analysis : The tertiary amine’s pKa (~9.5) facilitates pH-dependent solubility, enabling aqueous RAFT systems. Compare with non-aminated analogs (Đ >1.5) to validate performance .

Q. What computational methods predict the compound’s behavior under varying pH conditions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-311+G**) model protonation states:

  • pKa Prediction : Calculated pKa1 ≈ 10.2 (protonation at terminal NH₂), pKa2 ≈ 8.7 (dimethylamino group).
  • Solvent Effects : Implicit solvation models (PCM) show >90% protonation in aqueous pH 7–9. MD simulations correlate with experimental ζ-potential measurements (±25 mV at pH 7) .

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